molecular formula C12H14FeO+2 B1589757 (S)-1-Ferrocenylethanol CAS No. 33136-66-2

(S)-1-Ferrocenylethanol

Cat. No.: B1589757
CAS No.: 33136-66-2
M. Wt: 230.08 g/mol
InChI Key: LVRCXCAYRXOOFP-ILKKLZGPSA-N
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Description

(S)-1-Ferrocenylethanol: , also known as this compound, is a compound with the molecular formula C₁₂H₁₄FeO and a molecular weight of 230.08 g/mol . It is a chiral organometallic compound featuring a ferrocene moiety, which is a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-1-Ferrocenylethanol can be synthesized through the reduction of (S)-1-ferrocenylacetone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ferrocene moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organometallic techniques and purification processes such as recrystallization or chromatography to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Ferrocenylethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (S)-1-ferrocenylacetone.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products:

    Oxidation: (S)-1-Ferrocenylacetone.

    Substitution: Various substituted ferrocenyl derivatives depending on the reagents used.

Scientific Research Applications

(S)-1-Ferrocenylethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-1-Ferrocenylethanol involves its ability to undergo redox reactions, where the ferrocene moiety can be reversibly oxidized and reduced. This property makes it useful in electron transfer studies and as a redox-active component in various applications. The molecular targets and pathways involved are primarily related to its redox behavior and interaction with other molecules in electron transfer processes.

Comparison with Similar Compounds

    Ferrocenemethanol: Similar in structure but with a methanol group instead of ethanol.

    Ferrocenecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    Ferrocenylmethylamine: Features an amine group instead of a hydroxyl group.

Uniqueness: (S)-1-Ferrocenylethanol is unique due to its chiral nature and the presence of a hydroxyl group, which allows for specific interactions and reactions that are not possible with other ferrocenyl derivatives. Its enantiomeric purity and redox properties make it particularly valuable in asymmetric synthesis and electron transfer studies.

Properties

InChI

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRCXCAYRXOOFP-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FeO+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471758
Record name CTK8F2120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33136-66-2
Record name CTK8F2120
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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